Deschlorocetirizine

Antihistamine Pharmacodynamics In vivo model

Deschlorocetirizine (Cetirizine EP Impurity F) is the primary reference standard for quantitative impurity profiling of cetirizine and levocetirizine APIs. Its complete lack of H1 receptor antagonism makes it an essential negative control for functional assays and a critical system-suitability marker for validated HPLC, UPLC, and LC-MS methods. Procure this fully characterized, high-purity material to ensure EP/USP compliance, support ANDA filings, and maintain strict quality control in pharmaceutical manufacturing and research.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 83881-53-2
Cat. No. B192753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschlorocetirizine
CAS83881-53-2
SynonymsAcetic acid, 2-​[2-​[4-​(diphenylmethyl)​-​1-​piperazinyl]​ethoxy]​-
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25)
InChIKeyPCSREFRBRMMIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deschlorocetirizine (CAS 83881-53-2) for Scientific Research: Purity Standard and Distomer of the Cetirizine Series


Deschlorocetirizine, also known as Cetirizine EP Impurity F or UCB 28557, is a second-generation H1 histamine receptor antagonist and a key structural analog of cetirizine . It is the (S)-enantiomer of cetirizine, specifically the distomer lacking the chlorine atom at the para-position of one phenyl ring . This compound is not a therapeutic agent but is recognized as a primary impurity in the synthesis and degradation of cetirizine .

Why Deschlorocetirizine Cannot Be Interchanged with Other Cetirizine-Related Compounds in Research


The critical functional groups on the cetirizine scaffold—namely the chlorine atom and the carboxylic acid moiety—dictate both binding affinity and pharmacokinetic behavior, making the compound class non-fungible [1]. Deschlorocetirizine lacks the chlorine atom present in cetirizine and levocetirizine, which results in a substantial loss of H1 receptor binding affinity and a complete absence of functional antagonism in human models [2]. This specific molecular difference means that deschlorocetirizine cannot serve as a functional substitute for cetirizine or levocetirizine in any experimental assay, and its presence as an impurity must be tightly controlled in pharmaceutical formulations.

Quantitative Differentiation of Deschlorocetirizine from Cetirizine and Levocetirizine: A Technical Evidence Guide


Functional Antagonism in Human Skin: Deschlorocetirizine is Completely Inactive

In a randomized, double-blind, crossover study in healthy volunteers, deschlorocetirizine (administered as 2.5 mg UCB 28557) produced no measurable inhibition of histamine-induced wheal and flare responses at any time point, in stark contrast to cetirizine and levocetirizine which demonstrated robust and sustained activity [1].

Antihistamine Pharmacodynamics In vivo model

H1 Receptor Binding Affinity: A 30-Fold Difference Relative to the Eutomer

The (S)-enantiomer of cetirizine, which corresponds to deschlorocetirizine, exhibits a binding affinity for the human H1 receptor that is approximately 30-fold lower than that of the active (R)-enantiomer, levocetirizine [1]. This difference is attributed to a much faster dissociation rate from the receptor, with a dissociation half-life of only 6 minutes compared to 142 minutes for levocetirizine [2].

Receptor binding Enantioselectivity Structure-Activity Relationship

Pharmacokinetic Disposition: Differential Volume of Distribution and Clearance

The pharmacokinetic profiles of the cetirizine enantiomers are distinct, reflecting their different molecular interactions. The (S)-enantiomer, which is structurally related to deschlorocetirizine, exhibits a larger apparent volume of distribution and higher non-renal clearance compared to the active (R)-enantiomer [1]. This is supported by a study showing plasma concentrations of the active enantiomer were approximately double those of the distomer after oral dosing [2].

Pharmacokinetics Enantioselectivity Drug Disposition

Primary Application Scenarios for Deschlorocetirizine Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Cetirizine Quality Control

Deschlorocetirizine is officially recognized as Cetirizine EP Impurity F and is essential for the development and validation of analytical methods (HPLC, UPLC, LC-MS) used to ensure the purity of cetirizine and levocetirizine active pharmaceutical ingredients (APIs) and finished drug products [1]. The quantitative evidence of its lack of functional antagonism [2] reinforces the critical need to monitor and control its presence in therapeutic formulations, making this compound indispensable for regulatory compliance in quality control laboratories.

Negative Control for Functional Studies of H1 Antagonists

Given its complete lack of activity in human functional assays [1], deschlorocetirizine serves as a powerful negative control for in vitro and in vivo studies investigating the mechanism of action of H1 receptor antagonists. This allows researchers to distinguish receptor-mediated effects from non-specific interactions or assay noise, particularly when studying the active enantiomer, levocetirizine.

Structural Probe for Enantioselective Binding Studies

The 30-fold difference in H1 receptor binding affinity between deschlorocetirizine and levocetirizine [1] makes it an ideal tool for investigating the structural basis of enantioselectivity at the H1 receptor. It is used in site-directed mutagenesis and molecular docking studies to map the specific interactions (e.g., with Lys191 and Thr194) that dictate high-affinity binding by the eutomer [2].

Pharmacokinetic Distomer Control in ADME Studies

The distinct pharmacokinetic profile of the distomer, including its larger volume of distribution and higher non-renal clearance compared to levocetirizine [1], positions deschlorocetirizine as a valuable comparator in ADME (Absorption, Distribution, Metabolism, Excretion) studies. It is used to explore the impact of stereochemistry on drug disposition and to validate the bioanalytical methods required for tracking individual enantiomers.

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